Cas no 763-89-3 (4-Methylpent-3-en-1-ol)

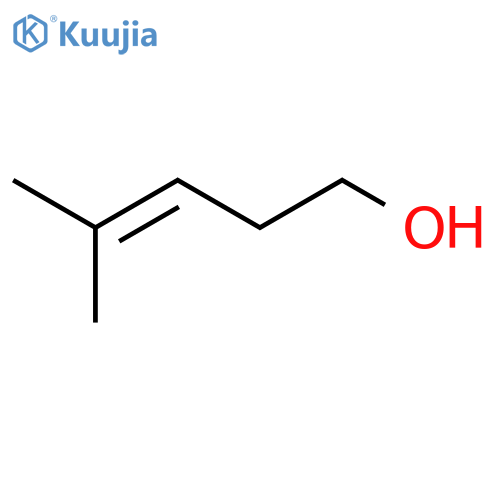

4-Methylpent-3-en-1-ol structure

商品名:4-Methylpent-3-en-1-ol

4-Methylpent-3-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-Methylpent-3-en-1-ol

- 3-Penten-1-ol,4-methyl-

- 4-Methyl-3-penten-1-ol

- 2-methyl-2-penten-5-ol

- 3-Penten-1-ol,4-methyl

- 4-methyl-3-pentene-1-ol

- 4-Methylhept-3-en-1-ol

- 4-methyl-pent-3-en-1-ol

- 4-methylpent-3-ene-1-ol

- E-4-Methyl-3-pentenol

-

- MDL: MFCD00012292

- インチ: InChI=1S/C6H12O/c1-6(2)4-3-5-7/h4,7H,3,5H2,1-2H3

- InChIKey: FKKLUOCEIANSFL-UHFFFAOYSA-N

- ほほえんだ: CC(=CCCO)C

計算された属性

- せいみつぶんしりょう: 100.08900

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 60.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.858 g/mL at 25 °C(lit.)

- ゆうかいてん: 22.55°C (estimate)

- ふってん: 157 °C(lit.)

- フラッシュポイント: 華氏温度:145.4°f

摂氏度:63°c - 屈折率: n20/D 1.445(lit.)

- PSA: 20.23000

- LogP: 1.33500

- ようかいせい: 未確定

4-Methylpent-3-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-260034-5.0g |

4-methylpent-3-en-1-ol |

763-89-3 | 95% | 5.0g |

$618.0 | 2024-06-18 | |

| Enamine | EN300-260034-10.0g |

4-methylpent-3-en-1-ol |

763-89-3 | 95% | 10.0g |

$917.0 | 2024-06-18 | |

| Enamine | EN300-260034-0.5g |

4-methylpent-3-en-1-ol |

763-89-3 | 95% | 0.5g |

$204.0 | 2024-06-18 | |

| Enamine | EN300-260034-0.05g |

4-methylpent-3-en-1-ol |

763-89-3 | 95% | 0.05g |

$178.0 | 2024-06-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-232869-1g |

4-Methyl-3-penten-1-ol, |

763-89-3 | 1g |

¥2745.00 | 2023-09-05 | ||

| Ambeed | A300746-5g |

4-Methylpent-3-en-1-ol |

763-89-3 | 95+% | 5g |

$3829.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342689-5g |

4-Methylpent-3-en-1-ol |

763-89-3 | 95+% | 5g |

¥36054.00 | 2024-07-28 | |

| Enamine | EN300-260034-1g |

4-methylpent-3-en-1-ol |

763-89-3 | 1g |

$212.0 | 2023-09-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342689-50mg |

4-Methylpent-3-en-1-ol |

763-89-3 | 95+% | 50mg |

¥6739.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342689-100mg |

4-Methylpent-3-en-1-ol |

763-89-3 | 95+% | 100mg |

¥7675.00 | 2024-07-28 |

4-Methylpent-3-en-1-ol 関連文献

-

Maurizio D'Auria Photochem. Photobiol. Sci. 2019 18 2297

-

2. Synthesis of 6-substituted purin-2-ones with potential cytokinin activityGeir Andresen,Aud Berglen Eriksen,Bj?rn Dalhus,Lise-Lotte Gundersen,Frode Rise J. Chem. Soc. Perkin Trans. 1 2001 1662

-

3. Elemental iodine catalyzed [4 + 2] cycloaddition reactions of o-quinomethanes: an efficient synthesis of trans-fused pyrano[3,2-c]benzopyransJhillu Singh Yadav,Basi V. Subba Reddy,C. Venkateswara Rao,K. Vishweshwar Rao J. Chem. Soc. Perkin Trans. 1 2002 1401

-

4. Model studies of the overall 5-endo-trig iodocyclization of homoallylic alcoholsSimon B. Bedford,Kathryn E. Bell,Frank Bennett,Christopher J. Hayes,David W. Knight,Duncan E. Shaw J. Chem. Soc. Perkin Trans. 1 1999 2143

-

5. Highly α-regioselective neodymium-mediated allylation of diaryl ketonesFang Zhang,Ru Wang,San Wu,Peipei Wang,Songlin Zhang RSC Adv. 2016 6 87710

763-89-3 (4-Methylpent-3-en-1-ol) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:763-89-3)4-Methylpent-3-en-1-ol

清らかである:99%

はかる:1g

価格 ($):711.0